molecular formula C18H8BrN3O B12806882 2-Bromoleptoclinidinone CAS No. 109802-17-7

2-Bromoleptoclinidinone

Cat. No.: B12806882
CAS No.: 109802-17-7
M. Wt: 362.2 g/mol
InChI Key: CPXBDTZAJSRIKJ-UHFFFAOYSA-N
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Description

2-Bromoleptoclinidinone is a cytotoxic marine alkaloid that has garnered significant interest due to its unique structure and potential biological activities. This compound is part of the pyridoacridone family, which is known for its diverse biological properties, including anti-tumor, antifungal, and enzyme inhibitory activities .

Preparation Methods

The synthesis of 2-Bromoleptoclinidinone involves an intramolecular Diels-Alder cycloaddition of aryl oxazoles with substituted acrylamides to form pyridines . The synthetic route can be summarized as follows:

Chemical Reactions Analysis

2-Bromoleptoclinidinone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

CAS No.

109802-17-7

Molecular Formula

C18H8BrN3O

Molecular Weight

362.2 g/mol

IUPAC Name

5-bromo-2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(21),2,4,6,8,10,12,14(19),15,17-decaen-20-one

InChI

InChI=1S/C18H8BrN3O/c19-9-3-4-10-11-5-7-21-16-14(11)17(22-13(10)8-9)18(23)12-2-1-6-20-15(12)16/h1-8H

InChI Key

CPXBDTZAJSRIKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC=CC4=C5C=CC(=CC5=NC(=C43)C2=O)Br)N=C1

Origin of Product

United States

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